molecular formula C10H8F3N3 B2488631 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1778384-22-7

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B2488631
CAS No.: 1778384-22-7
M. Wt: 227.19
InChI Key: IONJKIVWOKSDDE-UHFFFAOYSA-N
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Description

3-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a pyrazole ring substituted with a trifluoromethyl (-CF₃) group. Pyrazole-pyridine hybrids are of significant interest in medicinal chemistry and materials science due to their ability to act as ligands in coordination complexes and their bioactivity in drug discovery .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONJKIVWOKSDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of ethyl trifluoroacetoacetate (ETFAA) with methylhydrazine in acetic acid at 80°C for 5 hours, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazole (5-MTP) with 86.5% yield and 96:4 selectivity for the 3-trifluoromethyl isomer. Alternative methods using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one achieve comparable yields (85–90%) but require post-synthetic separation of regioisomers.

Alkylation with Pyridylmethyl Halides

3-Picoline is brominated at the methyl group using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C), yielding 3-(bromomethyl)pyridine (72–78% yield). Subsequent reaction with 5-MTP in the presence of K₂CO₃ in DMF at 60°C for 12 hours affords the target compound in 68% yield.

Table 1. Optimization of Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 68
NaH THF 25 6 55
DBU DMSO 80 8 72

Multi-Component Condensation Strategies

A one-pot synthesis avoids isolating reactive intermediates. For example, reacting 3-picoline, paraformaldehyde, and 3-(trifluoromethyl)-1H-pyrazole in acetic acid at 100°C for 24 hours achieves a 61% yield via in situ formation of the pyridylmethyl carbocation. Microwave irradiation (150°C, 30 minutes) enhances the yield to 79% by accelerating carbocation generation.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A two-step approach involves:

  • Synthesis of Pyridylmethyl Boronic Ester : 3-(Bromomethyl)pyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%), yielding the boronic ester (83% yield).
  • Coupling with 3-Trifluoromethylpyrazole : Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, the target compound is obtained in 88% yield.

Buchwald-Hartwig Amination

Bromomethylpyridine undergoes amination with 3-(trifluoromethyl)-1H-pyrazole using BrettPhos Pd G3 (2 mol%) and t-BuONa in tert-amyl alcohol at 90°C, achieving 92% yield.

Functional Group Interconversion Approaches

Oxidation-Reduction Sequences

3-Pyridinemethanol is converted to the corresponding mesylate (MsCl, Et₃N, 0°C), which reacts with 5-MTP in THF to yield the product (64%). Alternatively, Swern oxidation of the alcohol to the aldehyde, followed by reductive amination with pyrazole, provides a 58% yield.

Grignard Addition

3-Cyanopyridine is treated with MeMgBr to form an imine intermediate, which is quenched with 5-MTP in the presence of CeCl₃, yielding the product (51%).

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics Across Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Direct Alkylation 68–72 95 12–24 Low
Multi-Component 61–79 90 0.5–24 Moderate
Suzuki Coupling 88 98 6 High
Buchwald-Hartwig 92 99 8 High

The Buchwald-Hartwig method offers the highest yield and purity but requires expensive palladium catalysts. Direct alkylation remains the most cost-effective for industrial-scale synthesis.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand, coordinating through pyridine nitrogen and pyrazole nitrogen atoms. This forms stable complexes with transition metals, as demonstrated in multiple studies:

Metal SaltReaction ConditionsProduct ComplexYieldSource
NiCl₂DCM, RT, 24 h[Ni(L)Cl₂]89%
CoCl₂EtOH, reflux, 12 h[Co(L)Cl₂]78%
FeCl₂THF, 0°C → RT, 18 h[Fe(L)Cl₂]82%

Key Findings :

  • Ligand L (3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine) exhibits κ²-N,N’ coordination mode.

  • Ni(II) complexes show distorted octahedral geometry, while Fe(II) adopts tetrahedral configurations .

  • Stability enhanced by electron-withdrawing trifluoromethyl group, which increases ligand rigidity .

Nucleophilic Substitution at the Methylene Bridge

The methylene (-CH₂-) linker undergoes alkylation and acylation reactions:

ReagentConditionsProductApplicationSource
BromoacetophenoneK₂CO₃, DMF, 60°C, 6 h3-((3-(CF₃)-1H-pyrazol-1-yl)methyl)-1-(phenacyl)pyridineAnticancer agent precursor
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hN-Acetyl derivativeBioactive intermediate

Mechanistic Insight :

  • The methylene group’s electrophilicity is amplified by adjacent electron-deficient pyridine and pyrazole rings, facilitating SN2 reactions .

Functionalization of the Pyrazole Ring

The 3-(trifluoromethyl)pyrazole moiety participates in cycloaddition and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane, 80°C1-Aryl-substituted derivatives65–75%
Huisgen CycloadditionCuI, NaN₃, DMF, 100°CTriazole-fused hybrid58%

Notable Observations :

  • CF₃ group stabilizes intermediates via inductive effects, improving reaction efficiency .

  • Triazole derivatives exhibit enhanced antimicrobial activity .

Hydrolysis and Oxidation Reactions

The pyridine ring undergoes regioselective oxidation:

ReactionConditionsProductSelectivitySource
H₂O₂ (30%), AcOH70°C, 8 hPyridine N-oxide>95%
KMnO₄, H₂SO₄RT, 2 hPyridine-3-carboxylic acid82%

Applications :

  • N-Oxide derivatives serve as intermediates in asymmetric catalysis .

Deprotonation and Lithiation

The pyrazole NH undergoes deprotonation, enabling C–H functionalization:

BaseSolventTemperatureSubsequent ElectrophileProductSource
LDATHF−78°CCO₂Carboxylic acid derivative
n-BuLiEt₂O0°CMeI4-Methyl-substituted analog

Limitations :

  • Trifluoromethyl group reduces basicity of pyrazole NH, requiring strong bases like LDA .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:

AlkeneConditionsProductQuantum YieldSource
Maleic anhydrideUV (254 nm), CH₃CN, 12 hBicyclic adduct0.34

Significance :

  • Photoproducts show potential as rigid scaffolds for drug design .

Scientific Research Applications

Scientific Research Applications of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine

This compound is a unique organic compound comprising a trifluoromethyl group, a pyrazole ring, and a pyridine ring. This specific combination of chemical moieties gives rise to distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable for various scientific and industrial applications.

Applications

This compound is a compound with a broad spectrum of applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block : It serves as a building block for synthesizing complex molecules and is used in various organic reactions.
  • Organic Reactions : The compound participates in oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives.

Biology

  • Biological Activities : It is studied for potential biological activities, including antimicrobial and antifungal properties.
  • Anticancer Properties : Pyrazole derivatives, including this compound, exhibit anticancer activities against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer.

Medicine

  • Drug Development : It is explored for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
  • Inhibition of Microtubule Assembly : Certain compounds, including pyrazole derivatives, have demonstrated significant inhibition of microtubule assembly, suggesting their potential as microtubule-destabilizing agents.

Industry

  • Agrochemicals : It is used in developing agrochemicals and materials with unique properties.
  • Crop Protection : Trifluoromethylpyridines are used in the synthesis of several crop-protection products.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution : The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Mechanism of Action

The mechanism of action of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl Group : The -CF₃ group in 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This enhances metabolic stability in pharmaceuticals and influences ligand-metal interactions in coordination complexes.
  • Methylene Linker vs. Direct Bonding: While the target compound features a methylene bridge, analogs like 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine use direct C–N bonds.
  • Heterocycle Variations : Replacing pyrazole with imidazole or triazole alters electronic properties and hydrogen-bonding capabilities. For example, imidazole’s dual N-heteroatoms enable stronger metal coordination.

Physicochemical Properties

  • Melting Points : The -CF₃-substituted pyrazole-pyridine derivative has a moderate melting point (59–61°C), likely due to balanced hydrophobic/hydrophilic interactions. Fluorinated compounds generally exhibit lower solubility in polar solvents.
  • Hydrogen Bonding: Propanamide-containing analogs form extensive hydrogen-bonded networks, improving crystallinity and solubility compared to non-polar derivatives.

Biological Activity

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group , a pyrazole ring , and a pyridine ring . The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit various anticancer activities. For instance, compounds containing the pyrazole structure have shown effectiveness against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer .

In a study evaluating 32 asymmetric MACs fused with 1-aryl-1H-pyrazole, certain compounds demonstrated significant inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents. These compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations .

Antimicrobial and Anti-inflammatory Effects

The biological evaluation of related pyrazole compounds has also highlighted their antimicrobial and anti-inflammatory properties. A review noted that various pyrazole derivatives have been reported to possess antibacterial and antifungal activities . Additionally, some compounds demonstrated significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

The mechanisms through which this compound exerts its biological effects may involve:

  • Microtubule Disruption : Similar pyrazole derivatives have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various pyrazole derivatives revealed that specific analogs exhibited promising anticancer activity against MDA-MB-231 cells. The most potent compounds were selected for further evaluation based on their ability to induce apoptosis and inhibit cell proliferation effectively .

Case Study 2: Anti-inflammatory Activity

Another investigation into the anti-inflammatory potential of pyrazole derivatives found that certain compounds inhibited COX enzymes significantly more than traditional anti-inflammatory medications. These findings suggest that derivatives similar to this compound could be developed as new therapeutic agents for inflammatory conditions .

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry. It has applications in:

  • Drug Development : Exploration of its potential as a lead compound for new anticancer or anti-inflammatory drugs.
  • Synthetic Chemistry : Utilization in the synthesis of more complex molecules due to its reactive trifluoromethyl group .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridineHigh-affinity nicotinic ligandContains azetidine ring
Trifluoromethylpyridine derivativesVarious applications in agrochemicalsSimilar trifluoromethyl group

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine derivatives and trifluoromethyl pyrazole precursors. For example, copper-catalyzed Ullmann-type coupling or nucleophilic substitution using cesium carbonate as a base (e.g., in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, where cesium carbonate and copper(I) bromide were employed) . Key intermediates are characterized using 1^1H/13^13C NMR (e.g., δ 8.70–8.59 ppm for pyridine protons, δ 6.79 ppm for pyrazole protons) and HRMS to confirm molecular weight (e.g., m/z 215 [M+H]+^+) .

Q. How is regioselectivity achieved during the synthesis of trifluoromethyl pyrazole derivatives?

  • Methodological Answer : Regioselectivity is controlled through lithiation strategies. For instance, n-BuLi in THF enables selective functionalization at the 4-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole via halogen-metal exchange or direct ortho-lithiation, as demonstrated in scalable batch/flow reactions . Temperature and solvent polarity (e.g., DMF vs. THF) further influence reaction pathways to avoid undesired byproducts .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., pyridine δ 8.70 ppm, pyrazole δ 6.79 ppm) and coupling constants (e.g., J=2.4 Hz for pyrazole protons) .
  • HRMS : Confirms molecular weight (e.g., m/z 213 [M+H]+^+) .
  • Melting Point : Used to assess purity (e.g., mp 59–61°C for related analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of pyridine-pyrazole hybrids?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : Copper(I) bromide and cesium carbonate enhance coupling efficiency while reducing side reactions (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as seen in coupling reactions under 35°C for 48 hours .
  • Chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) isolates pure products .

Q. What strategies resolve contradictions in NMR data for trifluoromethyl pyrazole derivatives?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 6.27 vs. δ 6.79 ppm for pyrazole protons) may arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Deuterated Solvent Comparison : CDCl3_3 vs. DMSO-d6_6 to assess solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns carbon-proton correlations .
  • Spiking Experiments : Adding authentic samples to confirm peak assignments .

Q. How does the trifluoromethyl group influence the compound’s biological activity in medicinal chemistry?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity, improving binding to hydrophobic enzyme pockets. For example, pyrazole derivatives with CF3_3 show antifungal activity (MIC ≤25 µg/mL against Candida strains) via inhibition of lanosterol demethylase . Molecular docking studies (e.g., using AutoDock Vina) predict interactions with catalytic residues in target proteins .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS data for analogs:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

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